molecular formula C19H21ClF3N5 B4986070 N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B4986070
M. Wt: 411.8 g/mol
InChI Key: CTYRHALKHOOTGN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core with the following substituents:

  • Position 3: 4-Chlorophenyl group (enhances lipophilicity and binding affinity via halogen interactions) .
  • Position 5: Methyl group (minimizes steric hindrance compared to bulkier substituents) .
  • Position 2: Trifluoromethyl group (electron-withdrawing, stabilizing the core structure) .
  • Position 7: N,N-Dimethylpropane-1,3-diamine (improves solubility and membrane permeability due to its flexible aliphatic chain and tertiary amine) .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5/c1-12-11-15(24-9-4-10-27(2)3)28-18(25-12)16(17(26-28)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,11,24H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRHALKHOOTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 5-methyl-2-(trifluoromethyl)pyrazole to form an intermediate, which is then reacted with N,N-dimethylpropane-1,3-diamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant biological activities such as:

  • Anticancer Properties : The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer progression. Molecular docking studies suggest it can effectively bind to active sites of kinases, leading to apoptosis in malignant cells. This makes it a candidate for developing new anticancer agents.
  • Antiviral Activity : Preliminary studies have shown that similar compounds can inhibit viral replication, suggesting potential applications in antiviral therapies. For instance, compounds with similar structures have been noted for their effectiveness against various viral infections by targeting viral enzymes .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in several studies, indicating its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Drug Design Development and Therapy highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The study demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines through kinase inhibition pathways. The authors suggested further exploration of these compounds as lead candidates for drug development aimed at cancer therapy .

Case Study 2: Antiviral Properties

Research conducted by Stanbery et al. (2017) investigated the anti-virulence properties of similar compounds against Vibrio cholerae. The study found that these compounds could inhibit critical stress response pathways necessary for bacterial virulence, indicating a broader application in infectious disease treatment .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Position Target Compound Substituent Similar Compounds (Examples) Impact on Properties
3 4-Chlorophenyl 4-Fluorophenyl (), 3-(2,4-Dichlorophenyl) () Chlorine’s larger size vs. fluorine enhances hydrophobic interactions .
5 Methyl Phenyl (), tert-butyl (), propyl () Methyl reduces steric hindrance, potentially improving target binding .
2 Trifluoromethyl Methyl (), hydrogen (default in many analogs) Trifluoromethyl increases metabolic stability and electron density .
7 N,N-Dimethylpropane-1,3-diamine Morpholinopropyl (), pyridinylmethyl (), benzene-1,4-diamine () Propane-diamine’s flexibility enhances solubility vs. rigid aromatic substituents .

NMR and Structural Analysis

  • Chemical Shift Variations : Substituents at position 7 influence NMR shifts in regions corresponding to the pyrazolo[1,5-a]pyrimidine core. For instance, the target’s diamine causes distinct shifts in regions A (δ 7.1–7.7 ppm) and B (δ 8.2–8.8 ppm), similar to trends observed in ’s triazolopyrimidines .
  • Electronic Effects : The trifluoromethyl group at position 2 deshields adjacent protons, leading to downfield shifts (δ 8.3–8.4 ppm) compared to methyl-substituted analogs (δ 7.9–8.1 ppm, ) .

Biological Activity

N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and anti-virulence activities.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClF3N5
  • Molecular Weight : 432.826 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance:

  • Cytotoxicity : In vitro assays indicated that compounds with similar scaffolds showed stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : The most active derivatives triggered apoptosis through the activation of caspases (caspase 3/7, 8, and 9), suppressed NF-κB expression, and promoted p53 signaling pathways .

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspases
3bMDA-MB-2310.50NF-κB suppression

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Activity Against Pathogens : Compounds related to the pyrazolo structure exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Some derivatives acted as potent inhibitors of urease and acetylcholinesterase (AChE), which are critical in bacterial survival and pathogenesis .

Table 2: Antibacterial Activity Profile

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate

Anti-Virulence Activity

The compound's anti-virulence potential has been highlighted in studies focusing on Vibrio cholerae:

  • Mechanism : It inhibits the σE stress response pathway crucial for the virulence of Vibrio cholerae, suggesting a role in combating cholera infections .
  • Preclinical Findings : The compound has shown effectiveness in preclinical settings, indicating its potential for further development as an anti-infective agent .

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